molecular formula C17H17N3O2S B2866255 (14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1'',2'':1',2'][1,4]diazepino[5',6':4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione CAS No. 1212156-98-3

(14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1'',2'':1',2'][1,4]diazepino[5',6':4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione

Cat. No. B2866255
CAS RN: 1212156-98-3
M. Wt: 327.4
InChI Key: JIHHOYHMBSDCKY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1'',2'':1',2'][1,4]diazepino[5',6':4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality (14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1'',2'':1',2'][1,4]diazepino[5',6':4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1'',2'':1',2'][1,4]diazepino[5',6':4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Agent Development

This compound has been investigated for its potential use as an anticonvulsant agent . The structural features of the compound, particularly the diazepine core, are associated with anticonvulsant properties . Research has shown that certain derivatives can protect mice against PTZ-induced seizures, indicating the compound’s relevance in developing new treatments for epilepsy and other seizure disorders.

Kinase Inhibition for Disease Treatment

The compound has been identified as a potential MK2 kinase inhibitor . Kinases are enzymes that play a crucial role in signaling pathways within cells. Inhibiting MK2 kinase can be beneficial in treating diseases mediated by this enzyme, such as inflammatory diseases and certain types of cancer.

EGFR Kinase Inhibition for Cancer Therapy

Molecular docking studies suggest that derivatives of this compound could serve as EGFR kinase inhibitors . The epidermal growth factor receptor (EGFR) is implicated in the progression of various cancers. Inhibiting EGFR kinase activity can be a strategy for cancer therapy, particularly in tumors that overexpress this receptor.

Prodrug Development

Compounds carrying a 2-oxopyrrolidino function, similar to the structure of this compound, are considered as prodrugs for N-substituted γ-aminobutyric acids . Prodrugs are inactive compounds that are metabolized in the body to release the active drug, offering a strategy to improve drug delivery and reduce side effects.

properties

IUPAC Name

(19S)-12-thia-10,15,21-triazapentacyclo[11.8.0.02,11.04,9.015,19]henicosa-1(13),2(11),3,9-tetraene-14,20-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-15-12-6-3-7-20(12)17(22)14-13(19-15)10-8-9-4-1-2-5-11(9)18-16(10)23-14/h8,12H,1-7H2,(H,19,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHHOYHMBSDCKY-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C4=C(S3)C(=O)N5CCCC5C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=NC3=C(C=C2C1)C4=C(S3)C(=O)N5CCC[C@H]5C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.